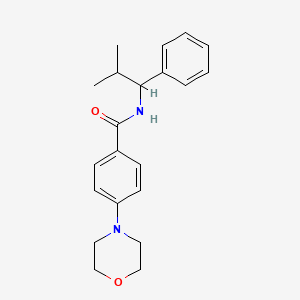
2-(2-bromophenoxy)-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide derivatives, including compounds like "2-(2-bromophenoxy)-N-(2-furylmethyl)acetamide," are significant in pharmaceutical and material sciences due to their versatile chemical properties and potential biological activities. These compounds are often synthesized for targeted drug design, material development, and the study of their reaction mechanisms and structural characteristics.
Synthesis Analysis
The synthesis of similar compounds, such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, involves steps like alkylation and nitration under optimized conditions to achieve high yields. Another example, the synthesis of N-Methyl-2-(4-phenoxyphenoxy)acetamide, uses N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate, showing the diversity in synthetic strategies for these molecules (Zhang Da-yang, 2004); (He Xiang-qi, 2007).
Molecular Structure Analysis
Studies on compounds like 2-(2-Formylphenoxy)acetamide have used X-ray diffraction analysis to confirm crystal structures, providing detailed insights into molecular geometries and atomic configurations. Such analyses are crucial for understanding the molecular basis of the compound's reactivity and physical properties (S. Geetha, R. Sribalan, S. Lakshmi, 2023).
Chemical Reactions and Properties
Chemical properties of acetamide derivatives are influenced by the functional groups attached to the acetamide backbone. For example, the presence of bromo, tert-butyl, and nitro groups on phenoxy nucleus can significantly impact a compound's cytotoxic, anti-inflammatory, analgesic, and antipyretic activities (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Assessment
Chemoselective Acetylation for Antimalarial Drugs : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, indicates a method for synthesizing intermediates potentially related to antimalarial drug synthesis. This process optimization provides a foundation for synthesizing related compounds like "2-(2-bromophenoxy)-N-(2-furylmethyl)acetamide" for various applications (Magadum & Yadav, 2018).
Anticancer and Anti-inflammatory Potential : A study on the synthesis of novel acetamide derivatives, including compounds with phenoxy and bromophenoxy groups, showed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This highlights the potential application of structurally similar compounds in medicinal chemistry for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Applications
- Newer Schiff Bases and Thiazolidinone Derivatives : The synthesis of derivatives from compounds with bromophenoxy groups and their evaluation for antibacterial and antifungal activities showcase the antimicrobial application potential of such compounds. This research area could be relevant for developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Antioxidant Activities
- Bromophenols as Natural Antioxidants : The isolation of nitrogen-containing bromophenols from marine algae and their potent scavenging activity against DPPH radicals suggest the antioxidant potential of bromophenols. This research underscores the exploration of bromophenoxy compounds for food and pharmaceutical applications as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-11-5-1-2-6-12(11)18-9-13(16)15-8-10-4-3-7-17-10/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEXCWKBYATLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(furan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)

![[(5-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B5561308.png)

![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)
![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)
![N-(tert-butyl)-N'-[2-(4-pyridinyl)ethyl]sulfamide](/img/structure/B5561361.png)
![2-{2-[(2-bromo-5-fluorophenyl)thio]ethyl}pyridine](/img/structure/B5561381.png)
![[3-(3-methyl-2-buten-1-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5561388.png)
![N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)